1-(2-Butoxyethoxy)ethanol

Descripción

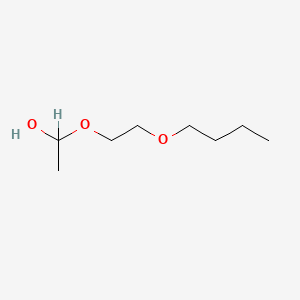

1-(2-Butoxyethoxy)ethanol is a colorless liquid with the chemical formula C₈H₁₈O₃. ontosight.ai It is characterized by a molecular structure that includes a butyl group connected to an ethanol (B145695) moiety through two ethoxy units. This structure imparts properties that make it a subject of interest in various scientific and industrial domains.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈O₃ |

| Molar Mass | 162.23 g/mol |

| Appearance | Colorless liquid |

| Density | 0.954 g/cm³ |

| Boiling Point | 230 °C (446 °F; 503 K) |

| Melting Point | -68 °C (-90 °F; 205 K) |

| Solubility in water | Soluble |

Source: wikipedia.orgchemicalbook.comnist.gov

Glycol ethers, as a class of solvents, have been in use since the 1920s and are among the more extensively studied chemical substances. glycol-ethers.eu They are valued for their ability to dissolve both polar and non-polar substances, a characteristic derived from the presence of both ether and alcohol functional groups in their molecules. ecetoc.org This dual solubility makes them effective in a wide array of applications, including paints, coatings, cleaning fluids, and inks. ecetoc.org

The research landscape of glycol ethers has seen a significant shift over the past three decades, with a notable move away from lower molecular weight E-series glycol ethers towards P-series alternatives where feasible. researchgate.net This trend is driven by a desire to mitigate potential risks through the adoption of less toxic substitutes. researchgate.net Within this context, this compound, an E-series glycol ether, is part of a family of compounds that have been the subject of numerous in-depth studies and expert reviews to understand their behavior and applications. glycol-ethers.eu

The primary industrial synthesis of diethylene glycol monobutyl ether, a closely related compound, involves the ethoxylation of n-butanol with ethylene (B1197577) oxide in the presence of a basic catalyst. wikipedia.org Research into the chemical reactivity of this compound has explored reactions such as oxidation to form aldehydes or carboxylic acids, and reduction to simpler alcohols. It can also undergo nucleophilic substitution reactions.

Foundational research has also focused on its properties as a solvent. Its low volatility, indicated by a high boiling point, makes it suitable for applications requiring slow evaporation, such as in certain coatings. The ability of this compound to act as a solvent is attributed to its capacity to form hydrogen bonds and engage in van der Waals forces, which facilitates the solubilization of various compounds.

The unique properties of this compound lend it significance in a variety of interdisciplinary fields. Its primary use is as a solvent in industrial and consumer products.

Coatings and Inks: In the manufacturing of paints, varnishes, and lacquers, it serves as a solvent and a coalescing agent, aiding in the formation of a uniform film. ontosight.aiatamanchemicals.com Its slow evaporation rate is particularly advantageous in these applications.

Cleaning Agents: It is a component of household and industrial cleaners due to its effectiveness in dissolving grease and other non-polar substances. atamanchemicals.com

Chemical Synthesis: In laboratory settings, it is employed as a solvent for the synthesis of various organic compounds and for sample preparation in analytical chemistry.

Other Industrial Applications: It finds use in hydraulic fluids, as a component in oil spill dispersants, and in textile processing. ontosight.aiwikipedia.orgwikipedia.org The European Chemicals Agency (ECHA) notes its use in products for oil and gas exploration, metal surface treatment, and as a laboratory chemical. europa.eu

The study of this compound and its environmental presence has also been a subject of research, with studies investigating its emissions from building products and consumer goods. thegoodscentscompany.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-butoxyethoxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-3-4-5-10-6-7-11-8(2)9/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQOETZUGRUONW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866425 | |

| Record name | 1-(2-Butoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54446-78-5 | |

| Record name | Ethanol, 1-(2-butoxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054446785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Butoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies for 1 2 Butoxyethoxy Ethanol Detection and Characterization

Chromatographic Separation and Quantification Techniques for 1-(2-Butoxyethoxy)ethanol

Chromatographic methods are fundamental in separating this compound from other components in a mixture, allowing for its precise quantification. These techniques are widely applied in analyzing environmental and biological samples. iarc.fr

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Environmental Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound in various environmental samples, including water and airborne particulate matter. hawaii.govhawaii.govkau.edu.sa This method offers high sensitivity and selectivity, making it suitable for detecting trace amounts of the compound. iarc.fr

In a typical GC-MS analysis, the sample is first introduced into the gas chromatograph, where it is vaporized. The gaseous components are then separated as they travel through a capillary column. The retention time, the time it takes for a specific compound to exit the column, can be used as an initial identifying characteristic. paint.org For this compound, a DB-5MS column is often employed.

Following separation in the GC, the individual components enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint, allowing for definitive identification of the compound. paint.org

Recent advancements include the use of comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS). This technique provides enhanced resolution, allowing for the separation and identification of a wider range of compounds in complex environmental samples. kau.edu.sa Solid-phase microextraction (SPME) is another valuable tool that can be used for sample preparation, concentrating the analyte before GC-MS analysis. nih.gov

Key GC-MS Parameters for this compound Analysis:

| Parameter | Typical Value/Condition | Source |

| Column | DB-5MS | |

| Ionization Mode | Electron Ionization (EI) | |

| Injection Mode | Splitless | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Detection Limit | ~1 µg/L |

Liquid Chromatography Applications in Complex Mixtures

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), serves as a valuable alternative and complementary technique to GC for the analysis of this compound, especially in complex mixtures and aqueous samples. iarc.fr HPLC is adept at separating compounds that may not be suitable for GC analysis due to low volatility or thermal instability.

For the analysis of glycol ethers like this compound, reversed-phase HPLC is a common approach. sigmaaldrich.com In this mode, a nonpolar stationary phase, such as a C18 column, is used with a more polar mobile phase. This setup allows for the separation of compounds based on their hydrophobicity.

Detection in HPLC can be achieved using various detectors. A UV-Vis detector is often suitable for aqueous samples, with a typical detection wavelength of 210 nm. However, for enhanced sensitivity and specificity, especially in complex matrices, coupling HPLC with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) is increasingly employed. nemc.us These hyphenated techniques provide detailed structural information, aiding in the unambiguous identification of the analyte.

Recent developments have explored the use of comprehensive two-dimensional liquid chromatography (LC×LC) for analyzing complex samples, such as those found in the food and beverage industry or environmental monitoring. shimadzu.com This powerful technique utilizes two different columns with distinct separation mechanisms, significantly increasing the peak capacity and resolution of the analysis.

Methodological Advancements in Thin-Layer Chromatography for Glycol Ethers

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile planar chromatographic technique that can be utilized for the separation and identification of glycol ethers. globalresearchonline.net While often used as a screening tool, modern advancements in High-Performance Thin-Layer Chromatography (HPTLC) have enhanced its quantitative capabilities, making it a reliable analytical method. uad.ac.idiosrphr.org

In TLC, a stationary phase, typically silica (B1680970) gel or aluminum oxide, is coated onto a flat plate of glass or plastic. globalresearchonline.net The sample is applied as a small spot near the bottom of the plate, which is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates, leading to their separation. globalresearchonline.net

For the analysis of glycol ethers, various mobile phase systems can be employed. A common system consists of a mixture of toluene, acetone, and ammonia. iosrphr.orgwho.int The separated spots can be visualized under UV light if they are fluorescent or by spraying the plate with a suitable reagent. iosrphr.org

HPTLC improves upon traditional TLC by using plates with smaller particle sizes and a thinner layer of stationary phase, resulting in faster separations, better resolution, and higher sensitivity. uad.ac.id HPTLC systems can be equipped with automated sample application and densitometric scanning for quantitative analysis. iosrphr.org

While TLC may not always be able to distinguish between certain co-eluting glycol ethers, it serves as an excellent preliminary screening method. who.int It is particularly useful in resource-limited settings for quickly assessing the presence of these compounds in various samples. who.int

Spectroscopic Elucidation Methods for this compound

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Development of UV-Vis and Near-Infrared Spectroscopic Protocols

UV-Vis and Near-Infrared (NIR) spectroscopy are non-destructive analytical techniques that can be employed for the quantitative analysis and characterization of this compound. These methods are based on the absorption of electromagnetic radiation by the molecule, which causes electronic transitions (UV-Vis) or vibrational overtones and combinations (NIR). researchgate.netnih.gov

In the context of HPLC analysis, a UV-Vis detector can be used for the quantification of this compound in aqueous samples, typically at a wavelength of around 210 nm. While the UV-Vis spectrum of a pure compound may not be highly specific, it can be a valuable tool when coupled with a separation technique like chromatography.

NIR spectroscopy offers a rapid and often non-invasive means of analysis. nih.gov The NIR spectrum of a substance contains information about its chemical composition and physical properties. For instance, the NIR spectra of ethanol (B145695) solutions show characteristic absorption bands that can be used for quantitative analysis. researchgate.net The development of chemometric models, which use statistical and mathematical methods to analyze spectral data, can enhance the accuracy and predictive power of NIR spectroscopy for determining the concentration of specific components in a mixture. researchgate.net

Portable NIR instruments are becoming increasingly available, allowing for at-line or even in-line analysis in industrial settings. nih.gov This can be particularly useful for monitoring the quality of products containing this compound in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation and purity assessment of organic compounds like this compound. msu.edulibretexts.org It provides detailed information about the chemical environment of individual atoms within a molecule. msu.edu The most commonly used nuclei in organic chemistry are ¹H (proton) and ¹³C (carbon-13). libretexts.org

The ¹H NMR spectrum of this compound would exhibit distinct signals for each type of proton present in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration of the signal area corresponds to the number of protons of that type. libretexts.org Furthermore, spin-spin splitting patterns (multiplicity) reveal information about the number of neighboring protons. libretexts.org

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering further confirmation of the carbon skeleton.

NMR is a non-destructive technique, and with modern instruments, high-quality data can be obtained from very small sample sizes. msu.edu It is an essential tool for verifying the structural integrity of a synthesized compound and for determining its purity by identifying the presence of any impurities.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a definitive method for identifying the functional groups within a molecule, such as this compound. This technique operates by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational energies of different bonds within the molecule. The resulting IR spectrum provides a unique "fingerprint" of the compound, allowing for its identification and characterization.

For this compound, the key functional groups are the hydroxyl (-OH) group and the ether (C-O-C) linkages. The presence of the hydroxyl group is typically indicated by a broad absorption band in the 3200-3600 cm⁻¹ region of the spectrum, a characteristic that arises from intermolecular hydrogen bonding. libretexts.org The C-O stretching vibrations of the primary alcohol and the ether groups are expected to produce strong bands in the 1000-1300 cm⁻¹ range. libretexts.org Additionally, the aliphatic C-H stretching vibrations from the butyl and ethyl groups will be observed in the 2850-3000 cm⁻¹ region. smolecule.com

In a study analyzing volatile organic compounds from Choerospondias axillaris wood, an absorption peak at 3438 cm⁻¹ was attributed to O-H stretching vibrations, and a peak at 1046 cm⁻¹ was also observed, consistent with the presence of alcohol functional groups. jksus.org Another analysis of Dendrobium officinale also identified alkanes, alcohols, and esters through their characteristic IR absorption bands. jksus.org A comprehensive IR spectrum of diethylene glycol butyl ether, another name for this compound, shows a composite of spectra taken at multiple path lengths to accurately represent its absorption characteristics across a wide spectral range. nist.gov

Below is an interactive data table summarizing the characteristic infrared absorption frequencies for the functional groups present in this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen Bonded) | 3200-3600 (broad) |

| Alkane (C-H) | C-H Stretch | 2850-3000 |

| Ether (C-O-C) | C-O Stretch | 1000-1300 |

This table presents the generally accepted wavenumber ranges for the indicated functional groups and vibration types.

Optimization of Sample Preparation and Extraction Procedures for this compound

The accurate and reliable quantification of this compound in diverse environmental and product matrices necessitates optimized sample preparation and extraction procedures. The primary goals of these procedures are to isolate the analyte from interfering substances, concentrate it to detectable levels, and ensure it is in a form suitable for instrumental analysis.

Solvent Extraction Techniques for Organic Pollutants

Solvent extraction, particularly liquid-liquid extraction (LLE), is a conventional method for isolating organic pollutants from aqueous samples. The selection of an appropriate solvent is critical and is based on the analyte's polarity and the sample matrix. For a compound like this compound, which possesses both polar (hydroxyl group) and non-polar (butoxy and ethoxy groups) characteristics, solvents of intermediate polarity are often effective. However, for low-molecular-weight glycol ethers, traditional solvent extraction methods can be inefficient. iarc.fr Alternative approaches like direct aqueous injection or extractive alkylation have been recommended to improve recovery. iarc.fr

In a validated method for analyzing various glycol ethers, including 2-(2-butoxyethoxy)ethanol (B94605), in workplace air, samples were collected on a glass fiber filter and charcoal tube. researchgate.netpublisso.de The collected glycols were then desorbed using a mixture of dichloromethane (B109758) and methanol. researchgate.netpublisso.de

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) has emerged as a superior alternative to LLE for many applications, offering benefits such as reduced solvent consumption, higher analyte recovery, and the potential for automation. libretexts.org The principle of SPE involves passing a liquid sample through a solid sorbent that retains the analyte. libretexts.org Interfering compounds can then be washed away, and the purified analyte is subsequently eluted with a suitable solvent. libretexts.org

The choice of sorbent is crucial for effective SPE. For polar organic compounds like this compound, various sorbents can be employed. Hydrophilic-lipophilic balance (HLB) cartridges are noted for improving recovery rates in complex matrices. A study on a wide range of organic contaminants in seawater utilized HLB cartridges with a fractionated elution to separate compounds based on polarity. frontiersin.org Another approach for analyzing polar contaminants in marine water involved automated SPE followed by advanced analytical techniques. europa.eu For small polar pollutants in groundwater, carbon-based materials like ENVI-Carb have shown excellent extraction recoveries. nih.govgeus.dk Tandem SPE techniques, combining different sorbent types like HLB and mixed-mode cation exchange (MCX), have also been developed to extract a broad range of polar to non-polar contaminants. nih.gov

The general steps in an SPE procedure are:

Conditioning: The sorbent is prepared by rinsing with a solvent to ensure reproducible retention of the analyte.

Loading: The sample is passed through the sorbent, where the analyte adsorbs.

Washing: Interferences are removed by washing the sorbent with a solvent that does not elute the analyte.

Elution: The analyte of interest is recovered from the sorbent by eluting with a strong solvent.

Advanced Recovery and Quantification Factors in Analytical Data Interpretation

Achieving accurate quantification of this compound requires careful consideration of recovery and other factors that can influence the final analytical result. Recovery refers to the percentage of the analyte that is successfully carried through all steps of the sample preparation and analysis.

In a study validating a method for glycol ethers in cosmetics, recovery studies were performed on different cosmetic matrices, and the methodologies were validated for linearity, accuracy, and precision. mdpi.comresearchgate.net For the analysis of glycol ethers in workplace air, recovery rates for diethylene glycol monobutyl ether were reported to be around 79%. researchgate.net The US EPA has also conducted studies to verify methods for detecting and quantifying various glycols, including 2-butoxyethanol (B58217) (a related compound), in drinking water, highlighting the importance of determining method efficacy across different water matrices. epa.gov

Factors that can affect recovery include the choice of extraction method, solvent volumes, pH, and the potential for analyte loss during evaporation steps. To compensate for these variables, an internal standard—a compound chemically similar to the analyte but not present in the sample—is often added at a known concentration before sample processing. This allows for more accurate quantification by correcting for losses during the analytical procedure.

Validation and Quality Assurance/Quality Control (QA/QC) in this compound Analysis

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. It involves a series of experiments to establish the performance characteristics of the method. Quality Assurance (QA) and Quality Control (QC) are ongoing processes that ensure the method consistently produces reliable results.

Key parameters assessed during method validation include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured result to the true value, often assessed through recovery studies of spiked samples.

Precision: The degree of agreement among repeated measurements on the same sample, typically expressed as relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.netpublisso.de

For instance, a validated method for glycol ethers in workplace air reported an LOQ of 0.5 mg/m³ for 2-(2-butoxyethoxy)ethanol based on a 40 L air sample. researchgate.netpublisso.de Another validated method for trace level analysis of glycols in e-liquids also established specific calibration ranges and recovery criteria. coresta.org

QA/QC procedures are implemented to monitor the performance of a validated method over time. These include the routine analysis of:

Method Blanks: To check for contamination introduced during the analytical process. hawaii.gov

Field Duplicates: To assess the precision of both the sampling and analytical procedures. hawaii.gov

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): To evaluate the effect of the sample matrix on the analytical results. hawaii.gov

Data validation reports for environmental samples often detail the results of these QA/QC checks, noting any deviations from acceptance criteria and the potential impact on the data quality. hawaii.govhawaii.govhawaii.govjbphh-safewaters.org

Below is an interactive data table showing typical validation parameters and acceptance criteria for an analytical method.

| Parameter | Example Result | Typical Acceptance Criteria |

| Linearity (Coefficient of Determination, r²) | >0.995 | >0.99 |

| Accuracy (Spike Recovery) | 90-110% | 80-120% |

| Precision (Relative Standard Deviation, RSD) | <10% | <15-20% |

| Limit of Quantification (LOQ) | 0.5 mg/m³ | Method Dependent |

The values in this table are illustrative and can vary depending on the specific method, matrix, and regulatory requirements.

Environmental Fate and Transport Mechanisms of 1 2 Butoxyethoxy Ethanol

Hydrogeological Migration Studies of 1-(2-Butoxyethoxy)ethanol in Aqueous Systems

The behavior of this compound in water systems is dictated by its chemical and physical properties, primarily its high water solubility and low volatility. ontosight.aicdc.gov These characteristics influence its transport in both groundwater and surface water environments, as well as its tendency to leach from manufactured materials.

Subsurface Transport Dynamics in Groundwater Environments

Once released into the subsurface, the migration of this compound is governed by processes of advection, dispersion, sorption, and biodegradation. Due to its structure, it is expected to be highly mobile in soil. core.ac.uk The organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to sorb to soil or sediment, has been estimated to be low for this compound, suggesting limited retardation and a potential for migration into groundwater. core.ac.uknih.gov This is supported by the detection of this compound in groundwater monitoring programs, which confirms its ability to travel through the soil column and enter aquifer systems. hawaii.gov

However, some estimates from the Environmental Protection Agency (EPA) indicate that sorption to soil and sediment could be very strong, which would result in negligible migration to groundwater. epa.gov This discrepancy highlights the need for site-specific assessments, as soil composition, organic matter content, and hydrogeological conditions can significantly influence the compound's mobility.

Studies on analogous compounds, such as ethanol (B145695), show that while they are also mobile, their transport can be significantly affected by biodegradation. epa.govnih.gov Ethanol is known to biodegrade relatively quickly in subsurface environments, a process that could also influence the fate of this compound. epa.gov The presence of such soluble compounds can also impact the transport of other contaminants by altering geochemical conditions and microbial populations. researchgate.netufsc.br

Surface Water Dispersion and Dilution Processes

When this compound enters surface water bodies such as rivers and lakes, its high solubility ensures it readily mixes with the water column. ontosight.aicdc.gov The primary transport mechanisms are dispersion and dilution, driven by currents and turbulence. Given its very low volatility, it is not expected to be significantly removed from water via evaporation into the atmosphere. core.ac.uknih.gov

Leaching Potential from Material Matrices into Water

A significant pathway for the entry of this compound into aqueous systems is through leaching from various consumer and industrial products. ontosight.ai As a solvent and plasticizer, it is incorporated into a wide array of materials. uni-muenchen.deresearchgate.net Research has demonstrated its potential to leach from these matrices upon contact with water.

For instance, laboratory tests have quantified the leaching of this compound from consumer products into different types of water. These studies show that the amount leached can vary based on the contact medium.

Leaching of this compound from a Consumer Product

| Contact Medium | Concentration (µg/L) |

|---|---|

| MilliQ Water | 171 |

| Water with Sodium Chloride | 334 |

| Water with Calcium Chloride | 7 |

Data derived from laboratory-scale leaching tests. mst.dk

Furthermore, this compound has been identified as a leachable substance from materials used in drinking water distribution systems, such as gaskets and O-rings made from nitrile-butadiene rubber. researchgate.net It has also been detected as an extractable compound from silicone tubing used in biopharmaceutical manufacturing processes, highlighting another potential route for its introduction into aqueous solutions. uni-muenchen.de

Volatilization and Atmospheric Distribution of this compound

The movement of this compound from soil or water into the atmosphere is limited by its physical-chemical properties. Its low vapor pressure and low Henry's Law constant indicate that volatilization is not a major environmental fate process. core.ac.ukepa.gov

Henry's Law Constant Determination and Significance

The Henry's Law constant (HLC) quantifies the partitioning of a chemical between air and water and is a key indicator of its tendency to volatilize. A low HLC suggests a compound will preferentially remain in the aqueous phase rather than partitioning to the atmosphere. Multiple sources have reported HLC values for this compound, and while the exact values vary, they consistently point towards low volatility.

Reported Henry's Law Constant (HLC) Values for this compound

| HLC Value | Units | Temperature (°C) | Source |

|---|---|---|---|

| 7.20 x 10⁻⁹ | atm·m³/mol | 20 | nih.gov |

| 4.4 x 10⁻³ | Pa·m³/mol | 20 | core.ac.uk |

| 1.123 x 10⁻⁴ | Pa·m³/mol | 25 | europa.eu |

Note: 7.20 x 10⁻⁹ atm·m³/mol is approximately 7.3 x 10⁻⁴ Pa·m³/mol. The reported values, though different, all indicate a low potential for volatilization.

The significance of this low volatility is that the compound is expected to have a longer residence time in water and soil compared to more volatile organic compounds. core.ac.uknih.gov This increases the importance of degradation processes within these compartments, such as biodegradation, in determining its ultimate environmental fate.

Atmospheric Dispersion Modeling

While direct volatilization from water is low, this compound can be released directly into the atmosphere when used in products like paints, coatings, and cleaners. nih.gov Once in the air, its distribution is described by atmospheric dispersion models. wikipedia.orgsfu.ca These models use mathematical equations to simulate how pollutants are transported and diluted downwind from a source. wikipedia.org

The models incorporate factors such as emission rates, wind speed and direction, atmospheric turbulence, and chemical transformation rates to predict ambient concentrations over a given area. sfu.ca Regulatory agencies use these models to estimate ambient concentrations of chemicals like this compound to ensure compliance with air quality standards. regulations.gov

In smaller-scale environments, such as indoors, the emission and dispersion from materials like paint have been studied using chamber tests. The data from these tests can be fitted to mathematical models, such as dilution or sink models, to characterize the emission factor of the compound from a surface. aivc.org

Adsorption and Desorption Phenomena of this compound in Soil and Sediments

The movement and distribution of this compound in the environment are significantly influenced by its interaction with soil and sediment particles. Adsorption, the process by which chemical molecules adhere to the surface of solid particles, and its reverse, desorption, are critical in determining the compound's mobility and bioavailability.

Detailed experimental data on the sorption kinetics and equilibrium for this compound are limited in publicly available literature. However, based on its chemical structure and physical properties, its behavior can be inferred from studies on related glycol ethers and from estimated values.

The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of a chemical's adsorption to soil and sediment. A low Koc value suggests weak adsorption and high mobility. For this compound, also known as diethylene glycol monobutyl ether (DGBE), estimated Koc values are consistently low, ranging from 2 to 10 L/kg. redox.comsantos.comnih.gov This indicates a low potential for adsorption to organic matter in soil and sediment. redox.comsantos.comnih.govtaylorfrancis.com Consequently, the compound is expected to have very high mobility in soil. redox.comsantos.comnih.gov

While specific sorption isotherm models like the Freundlich or Langmuir have not been extensively reported for this compound, the linear nature of sorption is often assumed for polar organic compounds at low concentrations. Studies on other organic compounds have utilized these models to describe their sorption behavior. For example, the Freundlich isotherm has been used to describe the sorption of biphenyl (B1667301) on kaolinite. internationalscholarsjournals.com Research on the adsorption of other organic compounds, such as certain acids on resins, has sometimes found the Langmuir isotherm to be a better fit. acs.org A study on graphene-based filtration media presented Langmuir isotherms for the adsorption of Total Organic Carbon (TOC), for which 2-(2-Butoxyethoxy)ethanol (B94605) was a representative compound. nasa.gov

Kinetic studies on related glycol ethers suggest that sorption equilibrium is often reached relatively quickly. For instance, studies on other organic compounds have shown that sorption equilibria can be reached in a matter of minutes to hours. acs.org

| Parameter | Estimated Value | Implication | Source(s) |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 2 - 10 L/kg | Low potential for adsorption, high mobility in soil. | redox.comsantos.comnih.gov |

| Log Koc | ~0.3 - 1.0 | Indicates weak sorption to organic matter. | redox.comgeminiwoodfinishes.com |

| Mobility in Soil | Very High | Expected to readily leach through the soil profile. | redox.comsantos.comnih.gov |

The retention of organic compounds in soil is heavily influenced by the soil's composition, particularly its organic carbon content and mineralogy.

Soil Organic Carbon (SOC): For many non-polar organic compounds, soil organic carbon is the primary sorbent. However, for polar compounds like this compound, the relationship can be more complex. While a higher SOC content generally increases the sorption capacity of a soil for organic chemicals, the high water solubility and low octanol-water partition coefficient (log Kow of approximately 0.56 to 1.0) of this compound suggest that its partitioning into soil organic matter is not a dominant process. redox.comecetoc.org Studies on other polar organic compounds have shown that their solubility in soil organic matter is influenced by the compound's polarity. usgs.gov

Mineralogy: The mineral components of soil, such as clays (B1170129) and metal oxides, can also play a crucial role in the sorption of polar organic compounds. For alcohol ethoxylates, a class of compounds structurally related to this compound, mineral surfaces have been identified as the main sorption phase in marine sediment. cdc.gov Clay minerals, with their high surface area and charged surfaces, can adsorb organic molecules through various mechanisms, including cation exchange and surface complexation. udel.edu Studies on ethylene (B1197577) glycol monoethyl ether (EGME), another glycol ether, have demonstrated that its adsorption is significantly affected by the type of clay mineral and the presence of organic matter. appliedmineralogy.comresearchgate.net For instance, the intercalation of organic matter into the interlayer spaces of montmorillonite, a type of swelling clay, can reduce the number of available sites for EGME adsorption. appliedmineralogy.comresearchgate.net Hydrogen bonding is a likely mechanism for the adsorption of non-charged water-soluble polymers, a class that includes compounds like polyethylene (B3416737) glycol, onto mineral surfaces. acs.orgresearchgate.net

Persistence Assessments of this compound in Environmental Compartments

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down by physical, chemical, or biological processes. This compound is considered to be readily biodegradable and, therefore, not persistent in the environment. redox.comsantos.com

Aerobic biodegradation is the primary degradation pathway for this compound in soil and water. nih.gov Under aerobic conditions, the half-life of this compound in soil is estimated to be between 7 and 14 days. In aquatic environments, the aerobic biodegradation half-life is estimated to be in the range of 1 to 4 weeks. cdc.gov Anaerobic degradation occurs at a slower rate, with a reported half-life of over 30 days.

Several standardized biodegradation tests have confirmed the non-persistent nature of this compound. According to results from studies following Organisation for Economic Co-operation and Development (OECD) guidelines, this compound shows significant degradation over a 28-day period.

| Environmental Compartment | Degradation Process | Half-Life/Degradation Rate | Test Guideline | Source(s) |

| Soil | Aerobic Biodegradation | 7 - 14 days | - | |

| Soil | Anaerobic Biodegradation | > 30 days | - | |

| Water | Aerobic Biodegradation | 1 - 4 weeks | - | cdc.gov |

| Water | Aerobic Biodegradation | 89 - 93% after 28 days | OECD 301C | redox.comtackimya.com.tr |

| Water | Aerobic Biodegradation | 64%, 74.3%, and 87.1% after 13, 16, and 22 days, respectively | OECD 301B | santos.com |

| Water | Aerobic Biodegradation | 100% after 28 days | OECD 302B | redox.com |

| Atmosphere | Photolysis | ~48 hours (in sunlight) | - |

The degradation of 2-butoxyethanol (B58217), a related compound, has been shown to proceed via oxidation to 2-butoxyacetic acid, followed by cleavage of the ether bond. nih.gov A similar pathway is likely for this compound.

Degradation Pathways and Transformation Kinetics of 1 2 Butoxyethoxy Ethanol

Biodegradation Mechanisms of 1-(2-Butoxyethoxy)ethanol

Biodegradation is a primary mechanism for the removal of glycol ethers from the environment. This process is mediated by microorganisms that utilize these compounds as a source of carbon and energy. The efficiency of biodegradation is influenced by environmental conditions, including the presence of oxygen, the microbial community composition, and the concentration of the compound.

The aerobic degradation of glycol ethers generally proceeds through the oxidation of the terminal alcohol group to form an aldehyde, which is then further oxidized to a carboxylic acid. This is followed by the cleavage of the ether linkage. For 2-butoxyethanol (B58217), the degradation by gram-negative bacterial strains has been shown to proceed via oxidation to 2-butoxyacetic acid (2-BAA), with subsequent cleavage of the ether bond to yield glyoxylate (B1226380) and n-butanol. researchgate.net Potential metabolites identified during the degradation of 2-butoxyethanol include 2-BAA, n-butanol, and butanoic acid. researchgate.net Given the structural similarity, a comparable pathway can be hypothesized for this compound.

Hypothesized Aerobic Biodegradation Pathway of this compound:

Oxidation: The terminal hydroxyl group of this compound is oxidized to form an aldehyde intermediate.

Further Oxidation: The aldehyde is subsequently oxidized to form 2-(2-butoxyethoxy)acetic acid.

Ether Cleavage: The ether bond is cleaved, leading to the formation of smaller, more readily biodegradable molecules.

Information regarding the anaerobic transformation of this compound is scarce. However, studies on other glycol ethers suggest that anaerobic degradation is generally slower than aerobic degradation. nm.gov For some glycol ethers, anaerobic biodegradation has been observed, particularly in the presence of suitable electron acceptors. nm.gov The anaerobic degradation of mixtures containing glycol ethers and ethanol (B145695) has been investigated, indicating that co-metabolism can play a role in their transformation. bohrium.com Without specific studies, the anaerobic fate of this compound remains an area requiring further research.

The attenuation of glycol ethers in the environment is dependent on the presence of microbial communities capable of their degradation. Several bacterial strains have been identified that can completely degrade 2-butoxyethanol, including species from the genera Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus. researchgate.netnih.gov These microorganisms have been isolated from various environments such as forest soil, biotrickling filters, bioscrubbers, and activated sludge. researchgate.netnih.gov It is plausible that similar microbial communities would be involved in the degradation of this compound due to the shared structural features. The dynamics of these microbial populations, including their abundance and metabolic activity, will ultimately determine the rate and extent of the compound's attenuation in a given environment.

| Microorganism Genus | Environment of Isolation | Reference |

| Pseudomonas | Forest soil, biotrickling filter, bioscrubber, activated sludge | researchgate.netnih.gov |

| Hydrogenophaga | Forest soil, biotrickling filter, bioscrubber, activated sludge | researchgate.netnih.gov |

| Gordonia | Forest soil, biotrickling filter, bioscrubber, activated sludge | researchgate.netnih.gov |

| Cupriavidus | Forest soil, biotrickling filter, bioscrubber, activated sludge | researchgate.netnih.gov |

Chemical Transformation Processes of this compound in the Environment

In addition to biodegradation, abiotic chemical reactions can contribute to the transformation of this compound in the environment. These processes include hydrolysis and oxidation by environmental oxidants.

Glycol ethers are generally considered to be resistant to hydrolysis under typical environmental conditions of pH and temperature. nih.gov The ether linkage is chemically stable and does not readily undergo hydrolytic cleavage in aqueous environments. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

In the atmosphere, glycol ethers can be degraded by photo-oxidation, primarily through reactions with hydroxyl radicals (OH). acs.org This process is a significant removal mechanism for volatile organic compounds in the troposphere. The reaction of 2-butoxyethanol with photochemically-produced hydroxyl radicals has an estimated atmospheric half-life of about 15 hours. nih.gov A similar reactivity is expected for this compound, suggesting that atmospheric oxidation would be a relatively rapid transformation process.

Application of Advanced Treatment Systems for this compound Removal

Due to its high water solubility, this compound can be present in industrial wastewater, necessitating effective treatment technologies for its removal.

Physical-chemical treatment methods are commonly employed to remove organic contaminants from water. Key technologies include membrane filtration and adsorption.

Membrane Filtration (Reverse Osmosis and Nanofiltration): Reverse osmosis (RO) and nanofiltration (NF) are pressure-driven membrane processes that can effectively remove a wide range of dissolved contaminants. Studies have demonstrated the effectiveness of these technologies for removing glycol ethers from water. For instance, RO has been shown to achieve 80-99% rejection of ethylene (B1197577) glycol, while NF achieves 60-80% rejection. utm.my The rejection of small organic solutes by RO membranes can sometimes be less than that for inorganic ions, even if the organic molecules are larger. northwestern.edu

| Compound | Membrane Type | Rejection Percentage (%) | Reference |

|---|---|---|---|

| Ethylene Glycol | Reverse Osmosis (RO) | 80-99 | utm.my |

| Ethylene Glycol | Nanofiltration (NF) | 60-80 | utm.my |

Adsorption by Activated Carbon: Activated carbon is a widely used adsorbent for removing organic compounds from water and air due to its high surface area and porous structure. sentryair.comnih.gov Its effectiveness is dependent on the properties of the compound being adsorbed, such as molecular weight and polarity, as well as the characteristics of the carbon itself. mdpi.com Activated carbon has been shown to be effective in removing glycol ethers and their degradation products from process streams. parker.com For instance, it can be used as a tertiary treatment for effluent from activated sludge processes to remove residual glycols, producing a high-quality effluent. epa.gov Studies on ethylene glycol and 1,2-propanediol show that adsorption onto activated carbon is a viable separation technique from aqueous solutions. mdpi.com

Biological treatment systems, such as activated sludge processes, utilize microorganisms to degrade organic pollutants.

The biodegradation of glycol ethers has been the subject of considerable research. Studies have successfully isolated bacterial strains capable of completely degrading 2-butoxyethanol, a structurally similar compound. researchgate.netnih.gov These findings are highly relevant to the potential biological treatment of this compound.

Aerobic Biodegradation: A total of 11 bacterial strains capable of degrading 2-butoxyethanol were isolated from various environmental sources, including activated sludge. researchgate.netnih.gov Eight of these strains belong to the genus Pseudomonas. researchgate.netnih.gov The degradation pathway for the gram-negative strains was found to proceed via the oxidation of the alcohol group to form 2-butoxyacetic acid (2-BAA), followed by the cleavage of the ether bond to yield glyoxylate and n-butanol. researchgate.netnih.gov These intermediate products are then further metabolized by the bacteria. The estimated half-life of 2-butoxyethanol in water, based on aerobic biodegradation rates, is between 1 to 4 weeks. inchem.org Activated sludge systems have been shown to effectively treat wastewater containing glycols, although an acclimation period may be necessary for the microbial community to adapt. epa.govafit.edu

| Bacterial Genera/Species | Identified Metabolites | Degradation Pathway | Reference |

|---|---|---|---|

| Pseudomonas, Hydrogenophaga, Gordonia, Cupriavidus | 2-Butoxyacetic acid (2-BAA), n-Butanol, Butanoic acid, Glyoxylate | Oxidation of alcohol, followed by ether cleavage | researchgate.netnih.gov |

Anaerobic Biodegradation: Anaerobic digestion is another biological process that can treat wastewater with high concentrations of organic matter. Research on the anaerobic biodegradation of mixtures containing ethanol and glycol ethers such as 1-ethoxy-2-propanol (B74678) (E2P) and 1-methoxy-2-propanol (B31579) (M2P) has shown high removal efficiencies (over 92%) in expanded granular sludge bed (EGSB) and anaerobic hybrid reactors (AHR). bohrium.com This indicates that anaerobic processes could also be a viable option for treating waste streams containing this compound.

Theoretical and Computational Chemistry Studies of 1 2 Butoxyethoxy Ethanol

Molecular Modeling and Simulation of 1-(2-Butoxyethoxy)ethanol Interactions

Molecular modeling and simulation techniques allow for the detailed examination of molecular structures, dynamics, and intermolecular forces.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the electronic structure of molecules. These calculations can provide insights into molecular geometry, charge distribution, and orbital energies. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be employed to determine its optimized geometry and electronic properties.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Characteristic | Significance |

| Dipole Moment | Moderate to High | Influences solubility in polar solvents and intermolecular interactions. |

| HOMO-LUMO Gap | Relatively large | Indicates chemical stability and resistance to electronic excitation. |

| Atomic Charges | Negative charge on oxygen atoms, positive on adjacent carbons and hydrogen of the hydroxyl group. | Determines sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen atoms. | Indicates regions susceptible to electrophilic attack and hydrogen bond donation. |

These calculations are foundational for understanding the molecule's reactivity and interaction with other chemical species. For instance, the calculated atomic charges and MEP would highlight the oxygen atoms of the ether and hydroxyl groups as primary sites for hydrogen bonding.

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent, providing a dynamic picture of solvent-solute interactions. In an aqueous environment, MD simulations would likely show the formation of strong hydrogen bonds between the hydroxyl group of this compound and water molecules. The ether linkages would also participate in hydrogen bonding, though to a lesser extent. Such simulations have been performed for simpler glycol ethers like ethylene (B1197577) glycol, revealing detailed information about the hydrogen bond network and its effect on the solution's properties.

The hydrophobic butyl group would influence the local water structure, potentially leading to a clathrate-like arrangement of water molecules around it. These simulations would also be crucial for understanding the partitioning behavior of this compound between different environmental compartments, such as water and organic matter.

Due to its flexible backbone with several single bonds, this compound can adopt numerous conformations. Computational methods can be used to identify the most stable conformers and the energy barriers between them. Studies on similar molecules, like ethylene glycol, have shown that the conformational preferences are highly dependent on the solvent environment.

For an isolated molecule of this compound, intramolecular hydrogen bonding between the terminal hydroxyl group and one of the ether oxygen atoms would likely stabilize a bent conformation. In an aqueous solution, intermolecular hydrogen bonding with water would compete with and likely dominate over intramolecular hydrogen bonds, leading to a more extended conformation.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angles (O-C-C-O) | Relative Energy (kcal/mol) in Vacuum | Relative Energy (kcal/mol) in Water (Predicted) |

| Extended | anti, anti | 0 (Reference) | 0 (Reference) |

| Gauche 1 | gauche, anti | ~1-2 | ~0.5-1.5 |

| Gauche 2 | anti, gauche | ~1-2 | ~0.5-1.5 |

| Double Gauche | gauche, gauche | ~2-4 | ~1-3 |

| Intramolecularly H-bonded | Varies | < 0 | > 0 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. For this compound, QSAR models could be used to predict properties relevant to its environmental distribution and persistence, such as its octanol-water partition coefficient (logP), soil sorption coefficient (Koc), and biodegradability.

Reaction Mechanism Prediction and Energetic Profiles using Computational Approaches

Computational chemistry can be used to elucidate the mechanisms of chemical reactions and to calculate their energetic profiles, including activation energies and reaction enthalpies. For this compound, this could involve studying its atmospheric oxidation by hydroxyl radicals or its biodegradation pathways.

For example, the reaction with a hydroxyl radical would likely proceed via hydrogen abstraction from one of the carbon atoms. DFT calculations could be used to determine the activation energy for abstraction from each unique carbon position, thus predicting the most likely initial step in its atmospheric degradation. Computational studies on the thermal decomposition of ethanol (B145695) and other ethers provide a framework for how such reaction mechanisms can be investigated.

Synthetic Chemistry and Reaction Medium Studies of 1 2 Butoxyethoxy Ethanol

Mechanistic Investigations of 1-(2-Butoxyethoxy)ethanol Synthesis Routes

The formation of this compound is conceptually a two-stage process. The first stage involves the synthesis of the core structure, diethylene glycol monobutyl ether, which is then reacted in a second stage to yield the final product.

The primary industrial route for synthesizing the closely related compound, diethylene glycol monobutyl ether, is the ethoxylation of n-butanol with ethylene (B1197577) oxide using a basic catalyst. wikipedia.org This process involves the sequential addition of ethylene oxide units to the butanol molecule. The formation of this compound itself is achieved through the nucleophilic addition of the hydroxyl group of diethylene glycol monobutyl ether to the carbonyl group of acetaldehyde, forming a hemiacetal.

Alternative, though less common for industrial-scale production, pathways for creating the fundamental ether linkages found in the precursor molecule include the Williamson ether synthesis. This method involves the reaction of an alkoxide with an alkyl halide. google.commasterorganicchemistry.com

Several fundamental reaction mechanisms underpin the synthesis of the ether linkages within the precursor to this compound.

Base-Catalyzed Ethoxylation: This is the dominant industrial method for producing glycol ethers like diethylene glycol monobutyl ether. wikipedia.org The mechanism begins with the deprotonation of the alcohol (n-butanol) by a base to form a more nucleophilic alkoxide ion. This alkoxide then attacks one of the carbon atoms of the ethylene oxide ring in a nucleophilic substitution reaction (SN2), causing the ring to open and forming the first ether linkage. The resulting product has a terminal hydroxyl group, which can then react with another ethylene oxide molecule to extend the chain, leading to diethylene glycol monobutyl ether and higher-order ethoxylates.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.com For the synthesis of the precursor, this could involve reacting the sodium salt of 2-butoxyethanol (B58217) with 2-chloroethanol. The alkoxide performs a backside attack on the carbon atom bearing the halogen, displacing it and forming the ether bond. masterorganicchemistry.com This method is highly versatile but is best suited for primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Acid-Catalyzed Dehydration: While typically used for preparing simple symmetrical ethers, the acid-catalyzed condensation of two alcohols can also form ethers. libretexts.org The mechanism involves the protonation of one alcohol's hydroxyl group to form a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form a protonated ether, which is subsequently deprotonated. libretexts.org

Hemiacetal Formation: The final step to form this compound involves the reaction of diethylene glycol monobutyl ether with acetaldehyde. The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This leads to the formation of a new carbon-oxygen bond and, after proton transfer, results in the final hemiacetal product.

The choice of catalyst is critical in directing the synthesis of glycol ethers, influencing both reaction rate and product selectivity. Both acidic and basic catalysts are employed, depending on the chosen synthetic route.

For the primary industrial method of reacting an olefin oxide with an alcohol, basic or acidic catalysts are used. googleapis.com Basic catalysts, such as sodium hydroxide, are common for ethoxylation reactions. googleapis.com Acidic catalysts are also widely used for etherification. Conventional acid catalysts include sulfuric acid and phosphorous acid. researchgate.net More advanced catalytic systems have been developed to improve efficiency and selectivity. Keggin-type heteropoly acids have demonstrated high catalytic activity for the etherification of diethylene glycol, proving more effective than conventional acids like sulfuric acid or p-toluene sulfonic acid. researchgate.net Solid acid catalysts, such as polyperfluorosulfonic acid resins, allow for semi-homogeneous catalysis under elevated temperatures (100°C to 300°C), facilitating rapid reaction rates. google.com Ion-exchangeable lamellar clays (B1170129), particularly smectite-type clays, also serve as effective catalysts for the reaction between olefin oxides and alkanols. googleapis.com

| Catalyst Type | Example(s) | Typical Reaction | Mechanism | Reference(s) |

| Basic Catalysts | Sodium Hydroxide (NaOH), Potassium Acetate | Ethoxylation of Alcohols | Base-catalyzed nucleophilic ring-opening | googleapis.com |

| Conventional Acids | Sulfuric Acid (H₂SO₄), Phosphorous Acid | Etherification of Glycols | Acid-catalyzed dehydration/condensation | researchgate.net |

| Heteropoly Acids | 12-Tungstophosphoric Acid | Etherification of Glycols | Homogeneous acid catalysis | researchgate.net |

| Solid Acid Resins | Polyperfluorosulfonic Acid Resin | Glycol-Alcohol Etherification | Semi-homogeneous acid catalysis | google.com |

| Clay Catalysts | Smectite-type Lamellar Clays | Olefin Oxide-Alcohol Reaction | Heterogeneous catalysis | googleapis.com |

Influence of Reaction Medium on this compound Formation and Purity

In the industrial ethoxylation process, the reaction is often conducted in a semi-homogeneous phase where the reactants themselves can act as the solvent. google.com The conditions are carefully controlled to optimize the formation of the desired product, diethylene glycol monobutyl ether, while minimizing the formation of higher ethoxylates.

Key parameters of the reaction medium include:

Temperature: Elevated temperatures are generally required to achieve practical reaction rates. For glyme production using solid acid catalysts, temperatures in the range of 100°C to 300°C are typical, with a preferred range of 160°C to 220°C. google.com For etherification using heteropoly acids, optimal temperatures can be between 180°C and 200°C. researchgate.net

Pressure: The reaction is often carried out under elevated pressure. For example, a pressure of 5.0 MPa is used in the synthesis of diethylene glycol ethyl ether with a heteropoly acid catalyst. researchgate.net Pressure control is essential, especially when dealing with volatile reactants like ethylene oxide.

Molar Ratio of Reactants: The ratio of alcohol to ethylene oxide is a critical factor in determining the product distribution. A higher ratio of alcohol to ethylene oxide favors the formation of the mono-ethoxylated product over higher-order glycol ethers.

Solvent: While the reactants often serve as the medium, the choice of solvent can be important in other synthesis methods like the Williamson ether synthesis. The solvent's polarity can influence the SN2 reaction rate.

| Parameter | Typical Range/Condition | Influence on Reaction | Reference(s) |

| Temperature | 100°C - 300°C | Affects reaction rate and catalyst solubility. | google.com |

| Pressure | ~5.0 MPa | Maintains reactants in the liquid phase and influences reaction kinetics. | researchgate.net |

| Reactant Ratio | Varies (e.g., 2:1 glycol to ethanol) | Controls the degree of ethoxylation and product selectivity. | researchgate.net |

| Phase | Homogeneous or Semi-homogeneous liquid | Facilitates interaction between catalyst and reactants. | google.comresearchgate.net |

Side Reaction Analysis and Byproduct Formation Mechanisms

The synthesis of this compound and its precursors is susceptible to several side reactions that can lead to the formation of undesirable byproducts, impacting yield and purity.

During the ethoxylation of butanol to form the diethylene glycol monobutyl ether precursor, the primary side reaction is further ethoxylation . The hydroxyl group of the desired product can react with additional ethylene oxide molecules, leading to the formation of higher molecular weight glycol ethers such as triethylene glycol monobutyl ether and tetraethylene glycol monobutyl ether.

Another significant byproduct, particularly when using acidic catalysts, is the formation of dioxanes . googleapis.com Ethylene oxide can dimerize under acidic conditions to form 1,4-dioxane. This is a highly undesirable byproduct. googleapis.com

In the context of the Williamson ether synthesis, the main competing reaction is elimination (E2) . This is especially prevalent when using secondary or tertiary alkyl halides, where the alkoxide can act as a base to abstract a proton, leading to the formation of an alkene instead of an ether. masterorganicchemistry.com

Finally, the this compound product itself, being a hemiacetal, exists in equilibrium with its starting materials (diethylene glycol monobutyl ether and acetaldehyde). It can also undergo further reactions. For instance, it may be susceptible to oxidation , which could convert the hemiacetal group into a carboxylic acid or other oxidized species. Under certain conditions, it might also react with another molecule of the alcohol precursor to form a more stable acetal.

| Byproduct | Formation Mechanism | Synthetic Route | Reference(s) |

| Higher Glycol Ethers | Sequential addition of ethylene oxide to the product's hydroxyl group. | Ethoxylation of Butanol | N/A |

| 1,4-Dioxane | Acid-catalyzed dimerization of ethylene oxide. | Ethoxylation of Butanol | googleapis.com |

| Alkenes | E2 elimination reaction competing with SN2 substitution. | Williamson Ether Synthesis | masterorganicchemistry.com |

| Carboxylic Acids | Oxidation of the hemiacetal functional group. | Post-synthesis/Side Reaction |

Q & A

Q. What are the key physicochemical properties of 1-(2-Butoxyethoxy)ethanol relevant to experimental design?

this compound has a molecular formula of C₈H₁₈O₃, a molecular weight of 162.23 g/mol, and a predicted density of 0.947 g/cm³. Its boiling point is 171.8±15.0 °C, and its acidity (pKa) is 13.16±0.20. These properties influence solubility, reactivity, and stability in solvents, which are critical for designing reaction conditions or formulating mixtures. For example, its low volatility (high boiling point) makes it suitable for high-temperature applications. Experimentalists should validate predicted values with empirical measurements due to variability in computational models .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key protocols include:

- PPE : Use nitrile or neoprene gloves and protective clothing to avoid dermal absorption .

- Ventilation : Ensure fume hoods are used to prevent inhalation exposure, as systemic effects (e.g., liver/kidney toxicity) are documented in occupational studies .

- Medical Monitoring : Conduct pre-exposure liver and kidney function tests for researchers handling high concentrations (>50% of TLV) .

- Emergency Measures : Immediate rinsing of exposed skin/eyes with water for 15+ minutes, followed by medical evaluation .

Q. How is this compound synthesized, and what are common impurities in its preparation?

Synthesis typically involves ethoxylation of butanol followed by sulfation or esterification. A common route is reacting 2-butoxyethanol with ethylene oxide under catalytic conditions. Impurities may include unreacted ethylene oxide, diethylene glycol derivatives, or oxidation byproducts (e.g., aldehydes). Purity can be verified via GC/MS, which detects trace contaminants like 2-butoxyethanol (retention time ~290 mg/kg in some batches) .

Advanced Research Questions

Q. What analytical methods are recommended for detecting this compound in environmental or biological samples?

- GC/MS : Optimal for quantifying trace amounts (detection limit ~1 µg/L). Use a DB-5MS column and electron ionization (EI) mode. Calibrate with internal standards like deuterated ethanol derivatives .

- HPLC-UV : Suitable for aqueous samples; employ a C18 column and UV detection at 210 nm. Note: Co-elution with other glycol ethers may require tandem MS confirmation .

- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates in complex matrices (e.g., firefighting foams) .

Q. How does this compound interact with biological systems, and what are its toxicological mechanisms?

The compound undergoes metabolic oxidation to butoxyacetic acid, which inhibits hemoglobin synthesis and causes hemolytic anemia. In vitro studies show dose-dependent cytotoxicity in hepatocytes (IC₅₀ ~2 mM) via oxidative stress pathways (ROS generation). Chronic exposure in animal models links to renal tubular necrosis and hepatic steatosis. Researchers should prioritize in vitro assays (e.g., MTT for viability) before in vivo studies .

Q. What strategies optimize the synthesis of this compound derivatives for material science applications?

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxylation efficiency .

- Purification : Distillation under reduced pressure (20–30 mmHg) minimizes thermal degradation. Monitor for byproducts like 1-(2-butoxyethoxy)ethyl acetate via FTIR (C=O stretch at 1740 cm⁻¹) .

- Functionalization : Sulfation or phosphorylation improves surfactant properties for coatings. For example, sulfated derivatives exhibit critical micelle concentrations (CMC) of 0.1–1 mM in aqueous solutions .

Q. What are the environmental persistence and degradation pathways of this compound?

- Biodegradation : Aerobic microbial degradation occurs via β-oxidation, with half-lives of 7–14 days in soil. Anaerobic conditions slow degradation (half-life >30 days) .

- Photolysis : UV exposure generates hydroxyl radicals, leading to cleavage of ether bonds and formation of ethylene glycol derivatives. Quantum yield studies suggest moderate photolytic stability (t₁/₂ ~48 hours under sunlight) .

- Ecotoxicity : LC₅₀ for aquatic organisms (e.g., Daphnia magna) is 10–50 mg/L, necessitating containment in wastewater treatment .

Q. How is this compound utilized in polymer and coating research?

It serves as a co-solvent in acrylic resin formulations (e.g., methyl methacrylate coatings) to enhance film homogeneity and reduce viscosity. In TL1 paint samples, it constituted 7.7% of organic additives, improving adhesion and gloss retention. Researchers should optimize concentration (5–10% w/w) to balance evaporation rates and film integrity .

Data Contradictions and Mitigation

- Boiling Point Variability : Predicted values (171.8±15.0 °C) conflict with empirical data (e.g., 185 °C in some GC/MS runs). Always cross-validate with experimental measurements .

- Toxicity Thresholds : Occupational exposure limits (OELs) vary by regulatory body (e.g., 5 ppm in the EU vs. 10 ppm in the US). Adopt the most conservative threshold for risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.